tert-Butyl 4-(6-ethylthieno[3,2-d]pyrimidin-4-yl)piperazine-1-carboxylate
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Overview
Description
tert-Butyl 4-(6-ethylthieno[3,2-d]pyrimidin-4-yl)piperazine-1-carboxylate: is a synthetic organic compound with the molecular formula C17H24N4O2S and a molecular weight of 348.46 g/mol . This compound is primarily used in scientific research and is not intended for therapeutic or commercial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(6-ethylthieno[3,2-d]pyrimidin-4-yl)piperazine-1-carboxylate involves several steps. One common method includes the reaction of 6-ethylthieno[3,2-d]pyrimidine with tert-butyl 4-piperazinecarboxylate under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst like palladium on carbon (Pd/C). The mixture is stirred under a hydrogen atmosphere for several hours to yield the desired product .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-(6-ethylthieno[3,2-d]pyrimidin-4-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Halides or amines in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
tert-Butyl 4-(6-ethylthieno[3,2-d]pyrimidin-4-yl)piperazine-1-carboxylate is used in various scientific research fields, including:
Chemistry: As an intermediate in organic synthesis and for studying reaction mechanisms.
Biology: In the development of biochemical assays and as a probe for studying biological pathways.
Medicine: For investigating potential therapeutic targets and drug development.
Industry: In the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(6-ethylthieno[3,2-d]pyrimidin-4-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathwaysThese interactions can modulate the activity of the target proteins, leading to changes in cellular functions .
Comparison with Similar Compounds
- tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
- tert-Butyl 4-(6-((7-cyclopentyl-6-(dimethylcarbamoyl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate
- tert-Butyl 4-[6-({6-acetyl-8-cyclopentyl-5-methyl-7-oxo-7H,8H-pyrido[2,3-d]pyrimidin-2-yl}amino)pyridin-3-yl]piperazine-1-carboxylate
Uniqueness: tert-Butyl 4-(6-ethylthieno[3,2-d]pyrimidin-4-yl)piperazine-1-carboxylate is unique due to its specific structural features, such as the presence of the thieno[3,2-d]pyrimidine ring system and the tert-butyl piperazine carboxylate moiety. These structural elements confer distinct chemical and biological properties, making it valuable for specific research applications .
Properties
Molecular Formula |
C17H24N4O2S |
---|---|
Molecular Weight |
348.5 g/mol |
IUPAC Name |
tert-butyl 4-(6-ethylthieno[3,2-d]pyrimidin-4-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C17H24N4O2S/c1-5-12-10-13-14(24-12)15(19-11-18-13)20-6-8-21(9-7-20)16(22)23-17(2,3)4/h10-11H,5-9H2,1-4H3 |
InChI Key |
RCKZTWURANODDH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(S1)C(=NC=N2)N3CCN(CC3)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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